molecular formula C6H6BrF3N2O B15051179 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol

Cat. No.: B15051179
M. Wt: 259.02 g/mol
InChI Key: WRAAQYKAXNXDEW-UHFFFAOYSA-N
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Description

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyrazole ring substituted with a bromine atom and a methyl group, along with a trifluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of the trifluoroethanol group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethanol groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-bromopyrazole: Similar structure but lacks the trifluoroethanol group.

    4-bromo-1H-pyrazole: Similar structure but lacks the methyl and trifluoroethanol groups.

    1-(4-bromo-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol: Similar structure but lacks the methyl group.

Uniqueness

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol is unique due to the presence of both the bromine and trifluoroethanol groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C6H6BrF3N2O

Molecular Weight

259.02 g/mol

IUPAC Name

1-(4-bromo-1-methylpyrazol-3-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C6H6BrF3N2O/c1-12-2-3(7)4(11-12)5(13)6(8,9)10/h2,5,13H,1H3

InChI Key

WRAAQYKAXNXDEW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(C(F)(F)F)O)Br

Origin of Product

United States

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